Esomeprazole potassium

Solubility Pre-formulation Analytical Chemistry

Esomeprazole potassium (CAS 161796-84-5) is a critical synthetic intermediate for esomeprazole magnesium trihydrate (Nexium®) and a preferred PPI for aqueous-based assays. Its unique polymorphic diversity (Forms X, C) enables solid-state engineering. Substituting with other salts risks batch failure. - Key intermediate for scalable esomeprazole magnesium production. - Superior aqueous solubility for reliable HPLC/LC-MS standard curves. - Polymorphs available for formulation optimization.

Molecular Formula C17H18KN3O3S
Molecular Weight 383.5 g/mol
CAS No. 161796-84-5
Cat. No. B1662479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole potassium
CAS161796-84-5
SynonymsEsomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole
Molecular FormulaC17H18KN3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
InChIInChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1
InChIKeyFOFFPEFVSRGLOZ-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esomeprazole Potassium: Chemical Profile & PPI Class


Esomeprazole potassium (CAS: 161796-84-5) is the potassium salt of esomeprazole, the (S)-enantiomer of omeprazole, and functions as a potent, orally active proton pump inhibitor (PPI) . It irreversibly inhibits the gastric H⁺/K⁺-ATPase enzyme system in parietal cells to suppress gastric acid secretion . As a member of the substituted benzimidazole class, it shares the core mechanism with other PPIs (omeprazole, lansoprazole, pantoprazole, rabeprazole) but differs critically in salt form, physicochemical properties, and regulatory status, which directly impact its utility in research, formulation development, and manufacturing workflows [1]. This compound is primarily used as a key synthetic intermediate and research tool, not as a direct therapeutic agent.

1 Proton pump inhibition tool for gastric H⁺/K⁺-ATPase studies
2 Potassium salt enables aqueous solubility and formulation screening
3 Key synthetic intermediate for esomeprazole magnesium API

Why Esomeprazole Potassium Substitution Fails


Substituting esomeprazole potassium with another PPI or even a different esomeprazole salt (e.g., magnesium, sodium) is scientifically unsound due to significant differences in physicochemical properties that dictate both research applicability and manufacturing utility. The potassium salt exhibits distinct solubility profiles and stability characteristics compared to other esomeprazole salts . Critically, esomeprazole potassium is a documented key intermediate in the synthesis of esomeprazole magnesium trihydrate (the active ingredient in Nexium®), underscoring its unique reactivity and utility in manufacturing processes that other salts do not possess [1]. Furthermore, the existence of multiple patented polymorphic forms (e.g., Form X, Form C) for esomeprazole potassium [2] provides a level of solid-state engineering control not available for all salt forms, which is essential for reproducible formulation development and process optimization. Simply assuming functional interchangeability without accounting for these critical differences can lead to experimental failure, batch inconsistency, or regulatory hurdles.

Salt form solubility and stability profiles may differ; sodium or magnesium salts may not replicate research solubility.
Polymorph-controlled synthesis routes are potassium-salt specific; other salt forms lack equivalent solid-state diversity.
Validated intermediate role in magnesium API manufacturing may not transfer to other esomeprazole counterions.

Esomeprazole Potassium: Comparative Evidence vs. Analogs


Enhanced Water Solubility vs. Base

Esomeprazole potassium is reported to be soluble in water and polar organic solvents, a critical advantage for research applications requiring aqueous-based assay systems . In contrast, the esomeprazole free base exhibits significantly poorer aqueous solubility. This property differentiates the potassium salt from the neutral esomeprazole base, which requires more complex solvent systems or pH adjustment for dissolution.

Aqueous solubility vs. base
Class-level
Potassium salt: soluble in water and polar organics; free base: poorly water-soluble (qualitative reports)
Supports aqueous assay preparation context
No quantified solubility data available
Solubility Pre-formulation Analytical Chemistry

Stability Profile for Research Use

Vendor technical data sheets consistently state that esomeprazole potassium salt offers improved stability for research applications compared to other forms . This stability is crucial for ensuring experimental reproducibility over time. While specific quantitative stability data (e.g., degradation rate constants) are not publicly available from primary literature, the compound is marketed as stable for at least 12 months when stored properly , a benchmark for research-grade materials.

Research storage stability
Data to verify
Vendor claim: ≥12 months stability at -20°C, protected from light/moisture
May support long-term research compound management
Supplier data; independent degradation kinetics not reported
Stability Storage Compound Management

Polymorph Diversity and Solid-State Control

Patents disclose multiple distinct crystalline polymorphs of esomeprazole potassium, including Form X (US20100286208A1) and Form C (an ethanol solvate, WO2010097583A1) [1][2]. This polymorphic diversity is a proprietary feature that offers formulators the ability to select a solid form with optimized properties (e.g., particle size, dissolution rate) for a specific drug product. This level of solid-state control is not universally available for all esomeprazole salts, making the potassium salt a strategic choice for formulation development.

Polymorph diversity
Source review
At least two patented crystalline forms (Form X, Form C) vs. fewer documented for magnesium salt
Enables solid-form selection for formulation studies
Patent literature; forms may require specific preparation
Polymorphism Crystallography Formulation Science

Validated Intermediate for Magnesium API

The potassium salt of esomeprazole is a documented and crucial intermediate in the patented synthesis of esomeprazole magnesium trihydrate, the active pharmaceutical ingredient (API) in Nexium® [1]. This specific role is not shared by all esomeprazole salts; for instance, the sodium salt may not be the preferred intermediate for this particular route. This demonstrates a unique chemical reactivity and purification advantage for the potassium salt in a commercially validated manufacturing process.

Validated intermediate role
Reported
Documented as key intermediate in patented synthesis of esomeprazole magnesium trihydrate (Nexium® API)
Supports process chemistry route compatibility
Based on patent WO 98/54171
Synthetic Chemistry Process Chemistry API Manufacturing

Esomeprazole Potassium: Procurement & Application Scenarios


Pre-Formulation & Analytical Method Development

Due to its improved aqueous solubility and stability profile , esomeprazole potassium is the preferred form for preparing stock solutions and standard curves in analytical method development (e.g., HPLC, LC-MS). Its reliable dissolution characteristics minimize variability, leading to more robust and reproducible assays compared to using the free base or other less soluble salts.

In Vitro Studies in Aqueous Systems

Researchers conducting cell-based assays or enzyme inhibition studies (e.g., H⁺/K⁺-ATPase activity assays) should select esomeprazole potassium for its ease of use in aqueous buffers. The compound's water solubility allows for direct addition to cell culture media or assay buffers without the need for co-solvents like DMSO, which can introduce confounding effects on cell viability and target engagement.

Solid-State Formulation & Polymorph Selection

Formulation scientists aiming to develop a new generic or novel esomeprazole product should procure specific polymorphs of esomeprazole potassium (e.g., Form X or Form C) [1]. The documented polymorphic diversity of this salt provides a unique opportunity for solid-state engineering, allowing for the optimization of critical quality attributes such as dissolution rate, compressibility, and physical stability of the final dosage form.

Esomeprazole Magnesium API Synthesis

For process chemists and API manufacturers, esomeprazole potassium is an essential procurement item as it serves as a validated, key intermediate in the patented synthetic route for esomeprazole magnesium trihydrate [2]. Using this specific intermediate ensures adherence to a proven, scalable process, thereby reducing technical risk and streamlining regulatory filing.

Application
Selection Property
Validation Focus
Pre-formulation & analytical method development
Aqueous solubility and stability
Assay reproducibility under aqueous conditions
In vitro studies in aqueous systems
Water solubility for buffer-based assays
Avoidance of co-solvent interference in cell models
Solid-state formulation & polymorph selection
Polymorph diversity (Form X, Form C)
Dissolution and physical stability optimization
Esomeprazole magnesium API synthesis
Validated intermediate reactivity
Scalable synthetic route compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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